5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione

Hydrogen-bond donor count LogP differentiation Medicinal chemistry scaffold selection

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione (CAS 109821-96-7) is a bicyclic sulfone belonging to the tetrahydrobenzothiepine 1,1-dioxide class. It features a saturated seven-membered thiepine ring bearing a secondary hydroxyl group at the 5-position and a fully oxidized sulfur (1,1-dioxide).

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 109821-96-7
Cat. No. B017405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione
CAS109821-96-7
Synonyms1,1-DIOXO-2,3,4,5-TETRAHYDRO-1H-116-BENZO[B]THIEPIN-5-OL
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2S(=O)(=O)C1)O
InChIInChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
InChIKeyFSEYHWQLJZBUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione (CAS 109821-96-7): Structural Identity and Physicochemical Baseline for Procurement Screening


5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione (CAS 109821-96-7) is a bicyclic sulfone belonging to the tetrahydrobenzothiepine 1,1-dioxide class . It features a saturated seven-membered thiepine ring bearing a secondary hydroxyl group at the 5-position and a fully oxidized sulfur (1,1-dioxide). Key physicochemical properties include melting point 139–141 °C, predicted boiling point 429.5 °C, experimental density 1.347 g/cm³, predicted pKa 13.56, and ACD/LogP 0.09 . These properties place the compound as a low-lipophilicity, hydrogen-bond-donor scaffold applicable in medicinal chemistry campaigns requiring solubility advantages over non-hydroxylated or non-sulfone benzothiepine analogs.

Why In-Class Benzothiepine Analogs Cannot Be Substituted for 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione: Quantitative Differentiation Evidence


Within the benzothiepine scaffold family, the position and oxidation state of the sulfur atom as well as the nature and location of ring substituents dictate both physicochemical properties and biological target engagement [1]. The target compound's unique combination of a 5-hydroxyl group with a 1,1-dioxide (sulfone) functionality results in a LogP of 0.09, a hydrogen-bond-donor count of 1, and a hydrogen-bond-acceptor count of 3, yielding a polar surface area of 63 Ų . In contrast, the parent non-hydroxylated 2,3,4,5-tetrahydro-1-benzothiepine 1,1-dioxide carries only 2 H-bond acceptors and 0 donors, while the non-sulfone 5-hydroxy analog possesses a LogP elevation of approximately 1.5–2.0 units due to the replacement of the dipolar sulfone with a thioether [2]. These differences are not cosmetic: in the CCR5 antagonist series, conversion of a sulfoxide to the 1,1-dioxide altered oral pharmacokinetic profiles in rats, and in the ASBT inhibitor series, the 5-aryl-4-ol diastereomers showed potency variations exceeding 1000-fold across stereoisomers, demonstrating that even single-atom changes within this scaffold produce non-linear biological outcomes [1][3]. Generic substitution on the basis of core scaffold similarity alone therefore carries a high risk of irreproducible biological results and wasted synthetic resources.

Quantitative Differentiation Evidence for 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione Relative to Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Architecture: 5-OH-1,1-Dioxide vs. 5-Des-Hydroxy-1,1-Dioxide and 5-OH-Thioether Congeners

The target compound's H-bond donor count (1, from the 5-OH) and acceptor count (3, from the sulfone oxygens plus the hydroxyl oxygen) distinguish it from three comparator sub-classes. (a) 2,3,4,5-Tetrahydro-1-benzothiepine 1,1-dioxide (des-hydroxy analog) has 0 H-bond donors and 2 acceptors, resulting in a predicted LogP elevation of approximately 0.5–0.8 units versus the target compound (ACD/LogP 0.09) . (b) The non-sulfone 5-hydroxy analog 2,3,4,5-tetrahydro-1-benzothiepin-5-ol (MW 180.27) possesses only 1 H-bond acceptor (the hydroxyl oxygen) and an estimated LogP approximately 2.0 units higher, based on the logP shift observed upon oxidation of aryl sulfides to sulfones in matched molecular pairs [1]. (c) The 4-hydroxy regioisomer series (4-ol-1,1-dioxides) used in ASBT inhibitor programs has a distinct H-bond vector orientation, enabling intramolecular hydrogen bonding with adjacent 5-aryl substituents that is geometrically impossible for the 5-hydroxy isomer [2]. These differences directly impact solubility, permeability, and protein-binding profiles .

Hydrogen-bond donor count LogP differentiation Medicinal chemistry scaffold selection

Oxidation State at Sulfur: 1,1-Dioxide vs. 1-Oxide (Sulfoxide) Diastereomer Impact on Pharmacokinetics

In the CCR5 antagonist program described by Seto et al. (2004), 1-benzothiepine analogs bearing a 1,1-dioxide (sulfone) at the sulfur position were compared with their sulfoxide precursors. The 1,1-dioxide derivative 11b exhibited significantly improved oral pharmacokinetic properties in rats compared to earlier sulfoxide leads, with enhanced activity and favorable preliminary PK profiles [1]. While the target compound (5-hydroxy-1,1-dioxide) itself was not directly assayed in that study, the class-level comparison demonstrates that the sulfone oxidation state is mechanistically relevant: the 1,1-dioxide confers greater metabolic stability to S-oxidation and reduces CYP-mediated sulfur redox cycling compared to the sulfoxide, which exists as a diastereomeric mixture at sulfur [2]. This sulfur chirality at the sulfoxide introduces an additional stereochemical variable absent in the symmetric sulfone, increasing analytical complexity and batch-to-batch variability in biological assays.

Sulfone vs. sulfoxide Oral bioavailability CCR5 antagonist Rat pharmacokinetics

Hydroxyl Position Regiochemistry: 5-Hydroxy vs. 4-Hydroxy Benzothiepine 1,1-Dioxide Scaffolds in ASBT Inhibition

The 5-hydroxy substitution pattern of the target compound contrasts with the 4-hydroxy motif prevalent in the ASBT (apical sodium-dependent bile acid transporter) inhibitor literature. Huang et al. (2005, Part 1) reported that in the 4-hydroxy-5-aryl-benzothiepine 1,1-dioxide series, the (3R,4R,5R)/(3S,4S,5S) racemate exhibited significantly greater ASBT inhibitory potency than the other three possible racemates, with electron-donating 7-substituents yielding up to a 6000-fold improvement in potency across the optimization campaign [1][2]. Critically, the 5-hydroxy isomer lacks the 5-aryl substituent that is essential for ASBT binding in the 4-hydroxy series, and the hydroxyl at position 5 cannot engage in the same intramolecular hydrogen-bonding network with an adjacent aryl ring. Consequently, compounds built on the 5-hydroxy-1,1-dioxide scaffold are expected to be inactive against ASBT, creating a clean selectivity window for screening against alternative biological targets without ASBT-related off-target activity [1].

ASBT inhibitor Regioisomer selectivity Bile acid transport SAR comparison

Physical Form and Purity Reproducibility: Melting Point as a Procurement Quality Gate vs. Liquid or Amorphous Analogs

The target compound exhibits a reported melting point of 139–141 °C (in acetone), whereas many structurally related benzothiepine analogs—including the 7-methyl derivative (oil or low-melting solid) and the highly functionalized 3,3-dibutyl-7-dimethylamino-ASBT-type analogs (typically amorphous)—are isolated as oils or non-crystalline solids . This crystalline character provides a simple, quantitative identity and purity checkpoint upon receipt: any deviation >2 °C from the literature melting point signals potential degradation, incorrect stereochemistry, or contamination by the sulfoxide or thioether reduction products. For procurement from custom synthesis suppliers offering ≥95% purity (e.g., Biosynth/CymitQuimica), melting point determination serves as a zero-cost orthogonal quality gate that is unavailable for non-crystalline benzothiepine analogs .

Melting point Crystalline integrity Batch purity verification Procurement quality control

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione (CAS 109821-96-7)


Negative Control / Selectivity Counter-Screen for ASBT Inhibitor Drug Discovery Programs

Because the 5-hydroxy-1,1-dioxide scaffold lacks the 5-aryl substituent essential for ASBT binding (see Evidence Item 3), this compound serves as an ideal negative control in ASBT-mediated taurocholate uptake assays. At equivalent concentrations to active 4-hydroxy-5-aryl benzothiepine inhibitors (which exhibit nanomolar IC50 values), the target compound is predicted to show no significant inhibition, enabling robust determination of assay specificity windows [1][2].

Scaffold-Hopping Starting Point for CNS-Penetrant or Low-LogP Drug Discovery Programs

With an ACD/LogP of 0.09, 1 H-bond donor, and a polar surface area of 63 Ų, the target compound resides in favorable physicochemical space for oral absorption and potential CNS penetration (see Evidence Items 1–2). It offers a more polarity-balanced starting point compared to the des-hydroxy analog (higher LogP) or the thioether analog (LogP ~2.0), making it preferentially suited for fragment-based or HTS follow-up programs where low lipophilicity is a key selection criterion [1].

Method Development Standard for Chiral Separation of Benzothiepine 1,1-Dioxide Enantiomers

The target compound, as a racemic mixture at the C-5 hydroxyl-bearing carbon, provides a well-defined test analyte for developing chiral HPLC or SFC methods applicable to the broader benzothiepine 1,1-dioxide class. Its crystalline nature (mp 139–141 °C) and well-characterized purity specification (≥95%) ensure consistent column loading and reproducible retention times, unlike oily comparator substances (see Evidence Item 4) .

Synthetic Intermediate for Diversification at the 5-Position via Nucleophilic Substitution

The secondary alcohol at position 5 is a versatile synthetic handle for generating diverse analogs (ethers, esters, carbamates, or via Mitsunobu inversion to 5-amino derivatives). The sulfone's electron-withdrawing character activates the adjacent C-5 position for substitution chemistry not accessible with the thioether or sulfoxide oxidation states (see Evidence Item 2), providing a synthetic entry point to focused libraries for medicinal chemistry exploration [2][3].

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